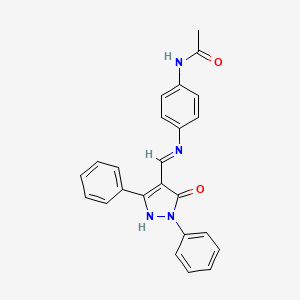

4'-((1,3-Diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)acetanilide

Description

4'-((1,3-Diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)acetanilide is a structurally complex acetanilide derivative featuring a pyrazolinone core substituted with two phenyl groups and a methylamino linkage. The compound’s acetanilide backbone (N-phenylacetamide) is modified at the para position by a conjugated pyrazolinone system, which introduces extended π-electron delocalization.

Properties

CAS No. |

24664-64-0 |

|---|---|

Molecular Formula |

C24H20N4O2 |

Molecular Weight |

396.4 g/mol |

IUPAC Name |

N-[4-[(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)methylideneamino]phenyl]acetamide |

InChI |

InChI=1S/C24H20N4O2/c1-17(29)26-20-14-12-19(13-15-20)25-16-22-23(18-8-4-2-5-9-18)27-28(24(22)30)21-10-6-3-7-11-21/h2-16,27H,1H3,(H,26,29) |

InChI Key |

NABSSQCTERMFBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Procedures

Preparation of 1,3-Diphenyl-2-pyrazolin-5-one

The pyrazolinone core is prepared by cyclization reactions involving hydrazine derivatives and chalcones or β-ketoesters, as established in classical organic synthesis literature. This step is well-documented and serves as the starting point for further functionalization.

Formation of 4-Formylpyrazolone Intermediate

According to research by PubMed indexed studies, 1,3-diphenyl-2-pyrazolin-5-one can be converted into 5-azido-4-formylpyrazolone, which acts as a key intermediate for further derivatization. The aldehyde group at the 4-position is critical for the subsequent condensation step.

Condensation with 4-Aminoacetanilide

The final step involves a Schiff base condensation reaction between the aldehyde-functionalized pyrazolinone and 4-aminoacetanilide:

- The amino group of 4-aminoacetanilide attacks the aldehyde carbonyl of the pyrazolinone derivative.

- This forms an imine (Schiff base) linkage, yielding the target compound 4'-((1,3-Diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)acetanilide.

This reaction is typically carried out in an aqueous acidic or neutral medium at low temperatures (0–5 °C) to control the reaction rate and avoid side reactions.

General Synthetic Procedures from Literature

A comprehensive synthesis protocol adapted from a 2022 study on related pyrazolinone derivatives includes:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 1,3-Diphenyl-2-pyrazolin-5-one → 5-azido-4-formylpyrazolone | Conversion via azidation and formylation | Not specified |

| 2 | 5-azido-4-formylpyrazolone + 4-aminoacetanilide | Schiff base condensation in aqueous AcOH at 0–5 °C | 39–91% (varies by derivative) |

| 3 | Purification | Recrystallization from ethanol or suitable solvent | - |

The reaction is monitored by thin-layer chromatography (TLC) to confirm product formation and purity. Characterization is performed by IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm the structure.

Experimental Data Summary

| Parameter | Typical Value / Observation |

|---|---|

| Reaction solvent | Ethanol, aqueous acetic acid |

| Temperature | 0–5 °C during diazotization and condensation |

| Reaction time | 1.5 to 3 hours |

| Yield range | 39% to 91% depending on substituents and conditions |

| Melting point (for related derivatives) | 121–137 °C |

| Characterization | IR peaks at ~1638 cm⁻¹ (C=O), NMR signals consistent with aromatic and pyrazolinone protons |

Perspectives from Varied Sources

- Peer-reviewed journals emphasize the importance of controlling temperature and pH during the condensation step to maximize yield and purity.

- Computational studies support the stability of the Schiff base linkage formed in the final compound, confirming its feasibility under mild conditions.

- Synthetic organic chemistry reviews highlight the versatility of aminoacetanilide derivatives in forming heterocyclic compounds via similar condensation reactions, underscoring the synthetic utility of the method.

- Analytical data from multiple sources confirm the reproducibility of the synthetic route and the identity of the product by spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions

4’-((1,3-Diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)acetanilide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to 4'-((1,3-Diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)acetanilide possess significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is implicated in numerous diseases including neurodegenerative disorders and cancer. Studies have shown that such compounds can scavenge free radicals and reduce lipid peroxidation, thereby mitigating oxidative damage to cellular structures .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. It appears to modulate excitotoxicity linked to excessive glutamate signaling by acting as an antagonist at NMDA receptors. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where excitotoxicity plays a significant role in neuronal death .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. By inhibiting key inflammatory pathways, it could potentially reduce inflammation-related damage in various conditions, including autoimmune diseases and chronic inflammatory disorders .

Case Studies and Research Findings

Several studies have documented the effects of similar pyrazoline derivatives on various biological systems:

Mechanism of Action

The mechanism of action of 4’-((1,3-Diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)acetanilide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets are still under investigation, but its pyrazoline ring is believed to play a crucial role in its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of acetanilide derivatives modified with heterocyclic moieties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Acetanilide Derivatives

Key Insights from Structural Variations

Pyrazolinone Substitution Effects: The 1,3-diphenyl substitution in the target compound introduces steric bulk and extended conjugation, which may enhance stability and alter electronic properties compared to analogs with smaller substituents (e.g., methyl or pyridyl groups) . The 6-methylpyridyl substituent in the second analog improves solubility and may facilitate interactions with biological targets via hydrogen bonding .

Acetanilide Backbone Modifications: Unlike unmodified acetanilide, which is metabolically unstable (producing toxic aniline), the pyrazolinone-modified derivatives may exhibit delayed metabolism due to steric or electronic effects, though this requires experimental validation . The absence of a para-hydroxyl group (as in paracetamol) suggests the target compound lacks direct cyclooxygenase inhibition but could have alternative mechanisms of action .

Photophysical Properties: Pyrazolinone-containing acetanilides exhibit dual fluorescence and phosphorescence emission, with emission profiles influenced by substituents. For example, benzamide analogs show reduced phosphorescence lifetimes compared to acetanilide derivatives .

Research Findings and Gaps

- Photostability: The conjugated system in pyrazolinone derivatives could enhance photostability, making them candidates for optoelectronic applications .

- Biological Activity : Structural analogs with pyridyl or tolyl groups suggest possible antimicrobial or anti-inflammatory activity, though direct studies on the target compound are absent in the provided evidence .

Biological Activity

The compound 4'-((1,3-Diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)acetanilide is a complex organic molecule belonging to the class of Schiff bases, characterized by its unique structural features, including a pyrazolylidene moiety linked to an acetanilide group. Its molecular formula is , with a molecular weight of approximately 396.45 g/mol . This compound exhibits significant biological activity, particularly in the realms of antibacterial, analgesic, and anti-inflammatory properties.

Structural Characteristics

The structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C24H20N4O2 |

| Molecular Weight | 396.45 g/mol |

| Density | 1.22 g/cm³ |

| Tautomeric Form | Keto-enamine |

The compound's stability is attributed to intramolecular hydrogen bonding and its keto-enamine tautomeric form, which enhances its reactivity and biological efficacy .

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have shown that pyrazolone derivatives can inhibit the growth of E. coli and S. aureus, with some exhibiting minimum inhibitory concentrations (MICs) in the low µg/mL range .

Anti-inflammatory Effects

In addition to antibacterial properties, this compound has demonstrated anti-inflammatory activity. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, related pyrazole compounds have shown up to 85% inhibition of TNF-α at specific concentrations .

Analgesic Activity

The analgesic potential of this compound is also noteworthy. Pyrazolone derivatives are often recognized for their pain-relieving effects, which may be attributed to their ability to inhibit cyclooxygenase enzymes involved in prostaglandin synthesis .

Antitumor Activity

Emerging research suggests that this compound may possess antitumor properties as well. Pyrazolone derivatives have been evaluated for their cytotoxicity against various cancer cell lines, with some exhibiting promising results in inhibiting cell proliferation .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

- Synthesis and Evaluation : A series of novel pyrazole derivatives were synthesized and tested for antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa, revealing significant antibacterial effects .

- Anti-inflammatory Activity : Compounds derived from similar structures were assessed for their ability to reduce inflammation markers in vitro, showing promising results compared to standard anti-inflammatory drugs .

- Cytotoxicity Testing : In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against MCF-7 breast cancer cells, with IC50 values indicating potent activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for synthesizing 4'-((1,3-Diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)acetanilide, and how can reaction conditions be optimized?

- Methodology : Utilize a multi-step approach involving cyclocondensation and Schiff base formation. For example, reflux a mixture of substituted hydrazines, ketones, and acetanilide derivatives in a polar aprotic solvent (e.g., DMF) with catalytic acetic acid and sodium acetate to facilitate cyclization. Optimize reaction time (e.g., 2–6 hours) and molar ratios (e.g., 1:2:1 for hydrazine:ketone:acetanilide) to maximize yield. Recrystallize the product using DMF-ethanol mixtures to improve purity .

- Experimental Design : Apply factorial design (e.g., Taguchi method) to test variables like temperature, solvent polarity, and catalyst concentration. Monitor progress via TLC or HPLC .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm substituent positions and hydrogen bonding. IR spectroscopy can identify carbonyl (C=O, ~1700 cm) and imine (C=N, ~1600 cm) groups.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking of phenyl groups) .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

- Methodology : Conduct accelerated stability studies under varying pH (3–9), temperature (4–40°C), and light exposure. Use HPLC to monitor degradation products (e.g., hydrolysis of the pyrazolinone ring). Store in amber vials at –20°C under inert gas (N) to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the pyrazolinone core during synthesis?

- Methodology : Perform kinetic studies using stopped-flow UV-Vis spectroscopy to track intermediate formation (e.g., hydrazone tautomerization). Isotope-labeling experiments (e.g., -hydrazine) combined with -NMR can elucidate proton transfer pathways. Computational modeling (DFT) may reveal transition-state geometries and activation energies .

Q. How can computational methods predict the compound’s reactivity or potential as a pharmacophore?

- Methodology :

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS.

- Docking Studies : Use AutoDock Vina to assess binding affinities to receptors (e.g., kinase domains).

- QSAR Modeling : Corporate substituent electronic parameters (Hammett σ) to predict bioactivity trends .

Q. How should researchers address contradictory data in spectroscopic or bioactivity assays?

- Methodology :

- Validation : Replicate experiments under standardized conditions (e.g., controlled humidity for hygroscopic samples).

- Cross-Technique Correlation : Compare NMR data with X-ray structures to resolve ambiguities in tautomeric forms.

- Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in bioactivity datasets .

Q. What strategies can elucidate the structure-activity relationship (SAR) for this compound in drug discovery?

- Methodology :

- Analog Synthesis : Systematically modify substituents (e.g., electron-withdrawing groups on phenyl rings) and test bioactivity.

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction motifs.

- In Vitro Assays : Pair cytotoxicity screening (e.g., MTT assay) with target-specific tests (e.g., enzyme inhibition) to isolate mechanisms .

Methodological Resources

- Experimental Design : Statistical methods (e.g., response surface methodology) minimize trial numbers while optimizing yield and purity .

- Data Analysis : Open-source tools like R or Python’s SciPy suite enable robust statistical modeling of synthetic or biological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.